1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Description
1-(2-(5-(2,4-Difluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
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Scientific Research Applications
Isoxazolone Derivatives in Scientific Research
Isoxazolone derivatives exhibit a wide range of biological and medicinal properties, serving as intermediates for synthesizing numerous heterocycles and undergoing various chemical transformations. Their synthesis often involves a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. These derivatives show potential as environmentally friendly procedures for the preparation of heterocycles through multi-component reactions, demonstrating significant applications in medicinal chemistry and drug discovery due to their structural diversity and biological activity (Laroum et al., 2019).
Piperidine Derivatives in Drug Discovery
Piperidine derivatives are crucial in drug discovery, particularly in exploring new areas of three-dimensional chemical space. These compounds are synthesized either by forming the spiro-ring on a preformed piperidine ring or by forming the piperidine ring on a preformed carbo- or heterocyclic ring. Their popularity in drug discovery programs underscores the medicinal chemistry community's interest in exploiting their structural and functional diversity for therapeutic applications, including neuroleptic properties and potential in treating CNS disorders (Griggs et al., 2018).
Applications in CNS Acting Drugs and Antitumor Activity
Functional chemical groups, including piperidine and isoxazolone derivatives, may serve as lead molecules for the synthesis of compounds with CNS activity. These compounds' structural diversity allows for a broad spectrum of effects, from depression to convulsion control, highlighting their potential in developing novel CNS acting drugs. Furthermore, imidazole derivatives, closely related to isoxazolone and piperidine structures, have shown antitumor activity, indicating the value of these compounds in designing new antitumor drugs and understanding different biological properties (Saganuwan, 2017).
Properties
IUPAC Name |
1-[2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O3/c18-11-1-2-13(14(19)7-11)15-8-12(21-25-15)9-16(23)22-5-3-10(4-6-22)17(20)24/h1-2,7-8,10H,3-6,9H2,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPUODXWLPFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.